molecular formula C6H8N2O B3032432 1,5-Dimethylpyrimidin-2(1H)-one CAS No. 17758-24-6

1,5-Dimethylpyrimidin-2(1H)-one

Cat. No.: B3032432
CAS No.: 17758-24-6
M. Wt: 124.14 g/mol
InChI Key: INTGUMWWADWLDF-UHFFFAOYSA-N
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Description

1,5-Dimethylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids this compound is characterized by a pyrimidine ring with two methyl groups attached at the 1 and 5 positions and a keto group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with formamide in the presence of a base can yield this compound. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods that allow for efficient large-scale production are preferred.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.

    Substitution: The methyl groups and the hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Halogenation reagents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

1,5-Dimethylpyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Derivatives of this compound have potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways.

Comparison with Similar Compounds

1,5-Dimethylpyrimidin-2(1H)-one can be compared with other pyrimidine derivatives such as:

    2,4-Dimethylpyrimidine: Lacks the keto group at the 2 position, leading to different reactivity and applications.

    1,3-Dimethyluracil: Contains a similar structure but with different substitution patterns, affecting its chemical properties and biological activities.

    5-Methylcytosine: A naturally occurring pyrimidine derivative involved in epigenetic regulation.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the keto group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,5-dimethylpyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-6(9)8(2)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTGUMWWADWLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481292
Record name AGN-PC-0NI5KA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17758-24-6
Record name AGN-PC-0NI5KA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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